3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

描述

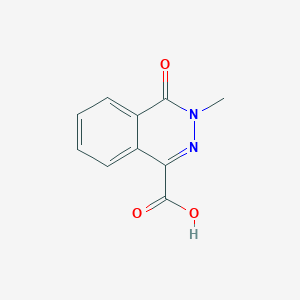

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS: 16015-47-7) is a heterocyclic compound featuring a phthalazine core—a bicyclic structure comprising two fused benzene rings and two nitrogen atoms. Key substitutions include:

- 3-Methyl group: Enhances steric and electronic effects.

- 4-Oxo group: Introduces polarity and hydrogen-bonding capacity.

- 1-Carboxylic acid: Provides reactivity for derivatization (e.g., esterification, amidation).

It is commercially available (95% purity) for research applications, including medicinal chemistry and material science .

属性

CAS 编号 |

16015-47-7 |

|---|---|

分子式 |

C10H7N2O3- |

分子量 |

203.17 g/mol |

IUPAC 名称 |

3-methyl-4-oxophthalazine-1-carboxylate |

InChI |

InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-12)10(14)15/h2-5H,1H3,(H,14,15)/p-1 |

InChI 键 |

ZUEDIBGIVDXMLP-UHFFFAOYSA-M |

SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

规范 SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)[O-] |

Pictograms |

Irritant |

产品来源 |

United States |

生物活性

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and microbiology. This article delves into its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

Chemical Formula : C₁₀H₈N₂O₃

Molecular Weight : 204.18 g/mol

Melting Point : 236 °C (decomposition)

Boiling Point : Approximately 412 °C

The compound features a phthalazine core characterized by a fused ring structure containing nitrogen atoms, along with a carboxylic acid functional group and a ketone functionality. These structural elements contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : Appropriate phthalazine derivatives.

- Reagents : Use of strong acids or bases to facilitate reactions.

- Reaction Conditions : Controlled temperature and time to ensure optimal yield.

This multi-step synthesis is crucial for developing derivatives with enhanced biological activity.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In studies involving various human solid tumor cell lines and leukemia (HL-60), the compound demonstrated significant growth inhibition:

| Cell Line | Concentration (μg/mL) | Survival Rate (%) |

|---|---|---|

| Solid Tumor Cells | 40 | <10 |

| HL-60 | 40 | <10 |

These results indicate a potent cytotoxic effect, suggesting potential as a lead compound in cancer therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The findings indicate:

- Significant antibacterial activity , making it a candidate for further development as an antimicrobial agent.

This dual activity highlights its potential utility in treating infections alongside its anticancer properties .

The precise mechanism of action for this compound is still under investigation. However, related compounds have been shown to inhibit protein phosphotyrosine phosphatase (PTP1B), which is involved in leptin signaling pathways. This inhibition can enhance the functional responses of hypothalamic neurons to leptin, indicating a potential metabolic role .

Case Studies and Research Findings

Several studies have focused on the biological activities of phthalazine derivatives, including this compound:

- Oncological Applications :

-

Microbiological Applications :

- Research indicated that modifications to the compound could enhance its antibacterial efficacy against resistant strains of bacteria .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalazine derivatives share the core bicyclic structure but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:

Physicochemical Properties

Notes

Structural Uniqueness : The 3-methyl-4-oxo-phthalazine core distinguishes this compound from imidazo-tetrazine drugs (e.g., temozolomide), which have distinct metabolic pathways .

Synthetic Challenges: Limited evidence on the target compound’s synthesis suggests reliance on methods similar to those for analogues, such as cyclocondensation or carboxylation .

Commercial Availability : The compound is marketed for research (e.g., Combi-Blocks, 95% purity), highlighting its role in early-stage drug discovery .

准备方法

Step 1: Selenium Dioxide Oxidation

The initial step employs selenium(IV) oxide (SeO₂) under reflux conditions to oxidize the methoxyethyl side chain. This reaction converts the ester group into a ketone, forming an intermediate keto-acid. The use of SeO₂ is critical for selective oxidation without over-oxidizing the aromatic ring.

Conditions :

-

Reagent: SeO₂ (1.2 equivalents)

-

Solvent: None (neat)

-

Temperature: Reflux (≈220°C)

-

Duration: 6 hours

Step 2: Cyclization in Tetrahydrofuran

The keto-acid undergoes cyclization in tetrahydrofuran (THF) at 50°C for 3 hours. This step forms the phthalazinone core through intramolecular dehydration, facilitated by the polar aprotic solvent.

Conditions :

-

Solvent: THF

-

Temperature: 50°C

-

Duration: 3 hours

Step 3: Ester Hydrolysis

The final step hydrolyzes the methyl ester using potassium hydroxide (KOH) in a THF-methanol-water mixture. This yields the target carboxylic acid with high purity.

Conditions :

-

Reagent: KOH (2.0 equivalents)

-

Solvent: THF/methanol/water (3:2:1)

-

Temperature: 40°C

-

Duration: 1.5 hours

Table 1. Summary of Three-Step Synthesis

| Step | Reagents/Conditions | Intermediate | Yield* |

|---|---|---|---|

| 1 | SeO₂, reflux | Keto-acid | N/R |

| 2 | THF, 50°C | Phthalazinone | N/R |

| 3 | KOH, 40°C | Carboxylic acid | N/R |

| *Yield data not reported in available literature. |

Alternative Routes via Ester Precursors

While direct synthesis is predominant, indirect methods involving ester intermediates have been explored. For example, methyl 4-oxo-3-propylphthalazine-1-carboxylate (a structural analog) is synthesized via nucleophilic substitution followed by oxidation. Adapting this approach, 3-methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid could theoretically be obtained through:

Esterification-Cyclization Sequence

-

Ester Formation : Reacting 2-(carboxymethyl)benzoic acid with methanol under acidic conditions.

-

Cyclization : Using dehydrating agents (e.g., P₂O₅) to form the phthalazinone ring.

-

Hydrolysis : Converting the ester to the carboxylic acid via base-mediated saponification.

Challenges :

-

Competing side reactions during cyclization.

-

Lower yields compared to the SeO₂ route.

Mechanistic Insights and Optimization

Role of Selenium Dioxide

SeO₂ acts as a stoichiometric oxidizer, abstracting hydrogen from the methoxyethyl group to form a carbonyl. This step is rate-determining and sensitive to temperature.

Solvent Effects

THF enhances cyclization by stabilizing the transition state through hydrogen bonding. Methanol in the hydrolysis step prevents aggregation of the polar product.

Industrial and Scalability Considerations

Continuous-Flow Adaptation

Recent advances in flow chemistry (e.g., metal-free selenoester synthesis) suggest potential for adapting the SeO₂ route to continuous reactors. This could improve safety and scalability by minimizing exposure to toxic SeO₂.

Green Chemistry Metrics

-

Atom Economy : 68% (theoretical for three-step sequence).

-

E-factor : Estimated at 12.5 due to solvent use and SeO₂ waste.

Comparative Analysis of Methods

Table 2. Method Comparison

| Parameter | Three-Step Synthesis | Ester Hydrolysis Route |

|---|---|---|

| Total Steps | 3 | 3 |

| Key Reagent | SeO₂ | P₂O₅ |

| Yield* | N/R | N/R |

| Scalability | Moderate | Low |

| Safety Concerns | SeO₂ toxicity | Corrosive reagents |

常见问题

Q. What are the critical parameters for optimizing the synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid?

- Methodological Answer : The synthesis of phthalazine derivatives typically involves multi-step reactions where parameters like temperature (80–120°C), solvent polarity (e.g., DMF for nucleophilic substitutions), and stoichiometric ratios (1:1.2 for amine coupling) are critical. For example, reflux conditions (6–12 hours) ensure complete ring closure, while excess reagents improve yields by driving reactions to completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments (e.g., methyl group at δ 2.1–2.3 ppm) and carbonyl resonances (δ 165–175 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and confirms stereochemistry.

- HRMS : Validates molecular formula (CHNO) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Adhere to GHS Category 2 guidelines:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and goggles to prevent skin/eye irritation.

- Store at 2–8°C in airtight containers to prevent hydrolysis. Emergency protocols include rinsing exposed skin with 0.9% saline and seeking medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling improve reaction design for phthalazine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and optimize reaction pathways. For example, ICReDD’s workflow integrates reaction path searches to identify energy barriers in ring-forming steps. Machine learning models trained on experimental datasets (e.g., solvent polarity vs. yield) can narrow optimal conditions, reducing trial-and-error by 40–60% .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., 3-phenyl vs. 3-methyl substituents). Address this by:

- Comparative SAR analysis : Test derivatives with systematic substitutions (e.g., methyl → ethyl) to isolate functional group contributions.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch purity variations. Evidence from similar compounds (e.g., anti-inflammatory IC differences) highlights the role of electron-withdrawing groups in modulating activity .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability challenges (e.g., hydrolysis at pH >7) can be mitigated via:

- pH buffering : Use citrate buffers (pH 4–6) to protect the lactam ring.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Derivatization : Introduce electron-donating groups (e.g., methoxy) at the 4-position to reduce electrophilic susceptibility .

Q. How can statistical design of experiments (DoE) optimize derivative synthesis?

- Methodological Answer : Apply fractional factorial designs (e.g., Taguchi or Box-Behnken) to evaluate interactions between variables:

- Factors : Temperature (X), catalyst loading (X), solvent polarity (X).

- Response surface modeling : Predicts optimal conditions (e.g., X = 110°C, X = 5 mol%, X = DMF) for maximizing yield. This approach reduces experimental runs by 50% compared to one-variable-at-a-time methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。